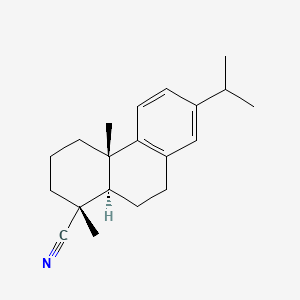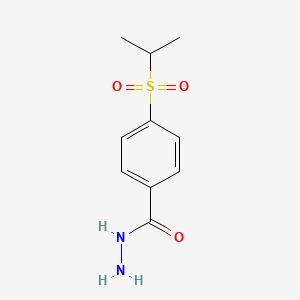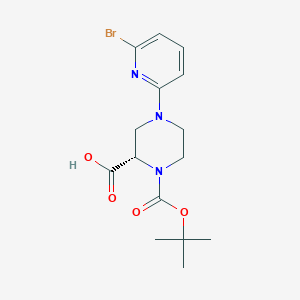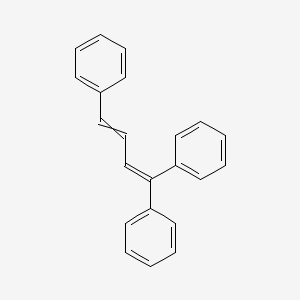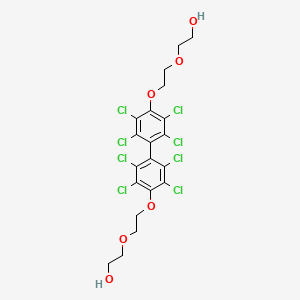
2,2'-((2,2',3,3',5,5',6,6'-Octachloro(1,1'-biphenyl)-4,4'-diyl)bis(oxyethane-2,1-diyloxy))bisethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is a complex organic compound characterized by its biphenyl structure with multiple chlorine substitutions and ethoxyethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” typically involves the following steps:
Chlorination of Biphenyl: The biphenyl core is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions.
Etherification: The chlorinated biphenyl is then reacted with ethylene glycol in the presence of a base such as sodium hydroxide to form the ethoxyethanol groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chlorination and etherification processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the chlorine atoms, leading to dechlorination and formation of less chlorinated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Its unique structure could be explored for the development of novel materials with specific properties.
Biology
Biochemical Studies: The compound’s interactions with biological molecules can be studied to understand its potential effects on biological systems.
Medicine
Drug Development: Its structural features may be investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry
Polymer Production: The compound could be used as a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism by which “2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.
Comparison with Similar Compounds
Similar Compounds
Polychlorinated Biphenyls (PCBs): These compounds share the biphenyl core with multiple chlorine substitutions but lack the ethoxyethanol groups.
Bisphenol A (BPA): This compound has a similar biphenyl structure but with different substituents.
Uniqueness
“2,2’-((2,2’,3,3’,5,5’,6,6’-Octachloro(1,1’-biphenyl)-4,4’-diyl)bis(oxyethane-2,1-diyloxy))bisethanol” is unique due to its specific combination of chlorine substitutions and ethoxyethanol groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
28031-44-9 |
|---|---|
Molecular Formula |
C20H18Cl8O6 |
Molecular Weight |
638.0 g/mol |
IUPAC Name |
2-[2-[2,3,5,6-tetrachloro-4-[2,3,5,6-tetrachloro-4-[2-(2-hydroxyethoxy)ethoxy]phenyl]phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H18Cl8O6/c21-11-9(12(22)16(26)19(15(11)25)33-7-5-31-3-1-29)10-13(23)17(27)20(18(28)14(10)24)34-8-6-32-4-2-30/h29-30H,1-8H2 |
InChI Key |
JCAKQWYCRZDXTP-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC1=C(C(=C(C(=C1Cl)Cl)C2=C(C(=C(C(=C2Cl)Cl)OCCOCCO)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


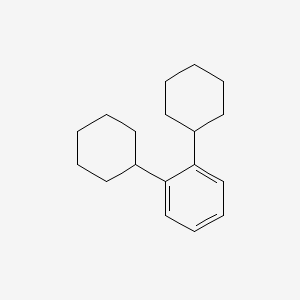
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
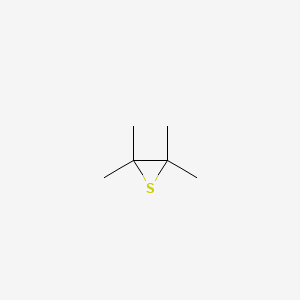
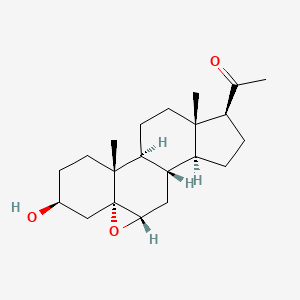

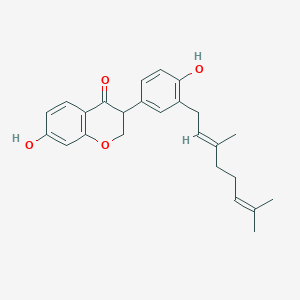


![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
